REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([C:9]([OH:11])=[O:10])[N:3]=1.[CH3:12][NH2:13]>O1CCOCC1>[Cl:1][C:2]1[N:3]=[C:4]([C:9]([OH:11])=[O:10])[C:5]([NH:13][CH3:12])=[CH:6][CH:7]=1
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C=C1)F)C(=O)O
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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DISTILLATION
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Details
|
volatile material was distilled off
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in water (20 mL)
|
Type
|
ADDITION
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Details
|
acidified to pH 3 by addition of 37% aq. hydrochloric acid solution
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C(=O)O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |